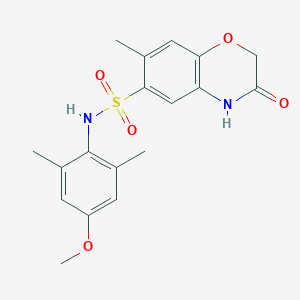
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SR9009 is a Rev-Erbα agonist, which means that it can activate the Rev-Erbα protein in the body. The Rev-Erbα protein plays a crucial role in regulating the circadian rhythm, metabolism, and energy homeostasis.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide works by activating the Rev-Erbα protein in the body. The Rev-Erbα protein plays a crucial role in regulating the circadian rhythm, metabolism, and energy homeostasis. When this compound activates the Rev-Erbα protein, it increases the expression of genes involved in energy metabolism, which leads to increased energy expenditure and decreased fat storage.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Increased energy expenditure: this compound increases energy expenditure by increasing the expression of genes involved in energy metabolism.
2. Decreased fat storage: this compound decreases fat storage by increasing energy expenditure and reducing lipid synthesis.
3. Improved glucose metabolism: this compound improves glucose metabolism by increasing insulin sensitivity and glucose uptake.
4. Increased muscle mass: this compound increases muscle mass by increasing the expression of genes involved in muscle growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: this compound is a highly potent compound, which means that small doses can produce significant effects.
2. Specificity: this compound is a specific Rev-Erbα agonist, which means that it only activates the Rev-Erbα protein and does not affect other proteins in the body.
3. Oral bioavailability: this compound has high oral bioavailability, which means that it can be administered orally and does not require injections.
Limitations:
1. Limited research: this compound is a relatively new compound, and there is limited research on its long-term effects and safety.
2. Expensive: this compound is an expensive compound, which can make it difficult for researchers to use in large-scale experiments.
3. Limited availability: this compound is not widely available, which can make it difficult for researchers to obtain.
Direcciones Futuras
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several potential future directions, including:
1. Clinical trials: this compound has shown promising results in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other compounds to enhance its therapeutic effects.
3. New formulations: New formulations of this compound may be developed to improve its bioavailability and reduce its cost.
4. New applications: this compound may have potential applications in other areas, such as cancer therapy and neurodegenerative diseases.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound works by activating the Rev-Erbα protein in the body, which leads to increased energy expenditure, decreased fat storage, improved glucose metabolism, and increased muscle mass. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for its use. Further research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas.
Métodos De Síntesis
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 4-chloro-2,6-dimethylphenol with sodium hydroxide to form 2,4-dichloro-6-methylphenol. The second step involves the reaction of 2,4-dichloro-6-methylphenol with pyridine-4-carboxaldehyde to form 4-(pyridin-4-ylmethyl)-2,4-dichloro-6-methylphenol. The final step involves the reaction of 4-(pyridin-4-ylmethyl)-2,4-dichloro-6-methylphenol with 4-bromobutanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of this compound are as follows:
1. Obesity: this compound has been shown to improve metabolic function and reduce obesity in mice by increasing energy expenditure and decreasing fat storage.
2. Diabetes: this compound has been shown to improve glucose metabolism and insulin sensitivity in mice, making it a potential treatment for diabetes.
3. Muscle wasting: this compound has been shown to increase muscle mass and improve muscle function in mice, making it a potential treatment for muscle wasting diseases.
4. Cardiovascular diseases: this compound has been shown to improve cardiovascular function and reduce inflammation in mice, making it a potential treatment for cardiovascular diseases.
Propiedades
Fórmula molecular |
C16H16Cl2N2O2 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-3-4-15(14(18)10-13)22-9-1-2-16(21)20-11-12-5-7-19-8-6-12/h3-8,10H,1-2,9,11H2,(H,20,21) |
Clave InChI |
QLESDYABGBOPDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCC2=CC=NC=C2 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCC2=CC=NC=C2 |
Solubilidad |
43.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)


![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)


